Stereochemical Purity – (E)-Configuration Confirmed by Computed IUPAC Designation and Synthetic NMR
PubChem unequivocally lists the compound as the (E)‑isomer, (E)‑4‑(2‑methyl‑1,3‑thiazol‑5‑yl)but‑3‑en‑2‑one, based on InChI‑derived stereochemistry [1]. The synthetic route yields the same (E)‑product, as evidenced by the characteristic vicinal coupling pattern observed in the ¹H NMR spectrum (δ 6.36, 1H, d, and δ 7.56, 1H, d, CDCl₃) [2]. While the Z‑isomer is not commercially available and its properties remain unreported, the confirmed (E)‑configuration provides a well‑defined starting point for stereospecific transformations that cannot be assured with uncharacterized isomer mixtures.
| Evidence Dimension | Olefin geometry |
|---|---|
| Target Compound Data | (E)-4-(2-methyl-1,3-thiazol-5-yl)but-3-en-2-one |
| Comparator Or Baseline | Z-isomer (not available; presumed different) |
| Quantified Difference | Not quantifiable – no comparative data |
| Conditions | PubChem computed IUPAC name; synthetic NMR in CDCl₃ |
Why This Matters
The defined (E)‑geometry avoids batch‑to‑batch variability in stereospecific reactions such as asymmetric Michael additions or cycloadditions, reducing downstream optimisation burden.
- [1] PubChem Compound Summary for CID 13934729, 4-(2-Methyl-1,3-thiazol-5-yl)but-3-en-2-one. National Center for Biotechnology Information (2025). View Source
- [2] Heterocyclic Building Blocks – Thiazole, “Downstream synthetic route of 1003-60-7,” thiazole.com, September 2020. View Source
